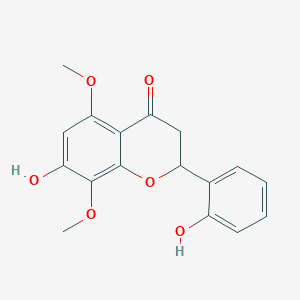

7,2/'-Dihydroxy-5,8-diMethoxyflavanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"7,2'-Dihydroxy-5,8-diMethoxyflavanone" belongs to the class of compounds known as flavanones, a type of flavonoids which are polyphenolic compounds possessing a 15-carbon skeleton. Flavanones are known for their diverse biological activities and are found in various plants.

Synthesis Analysis

The synthesis of homoisoflavonoids, which are structurally similar to "7,2'-Dihydroxy-5,8-diMethoxyflavanone," has been achieved through linear steps starting from known 4-chromenones. A key feature of these syntheses includes chemoselective reduction and selective deprotection strategies (Lee et al., 2016). Furthermore, a scalable method for synthesizing phytoestrogen flavanones via an optimized route from commercially available precursors has been reported, demonstrating the potential for gram-scale production (Kim et al., 2022).

Molecular Structure Analysis

The molecular structure of "7,2'-Dihydroxy-5,8-diMethoxyflavanone" and related compounds has been elucidated through various spectroscopic methods. These studies provide insights into the distinctive features of flavanones, including their functional groups and stereochemistry which are crucial for their biological activity (Horie et al., 1995).

Chemical Reactions and Properties

Flavanones, including "7,2'-Dihydroxy-5,8-diMethoxyflavanone," undergo a variety of chemical reactions that highlight their reactivity and functional group transformations. These reactions are pivotal in the synthesis of diverse flavanone derivatives with enhanced biological activities or altered physical and chemical properties (Liu et al., 2010).

Physical Properties Analysis

The physical properties of flavanones, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's stability, formulation, and application in various fields (Min et al., 1996).

Chemical Properties Analysis

The chemical properties of "7,2'-Dihydroxy-5,8-diMethoxyflavanone" such as reactivity towards different chemical reagents, stability under various conditions, and its ability to undergo specific chemical transformations, are essential for understanding its interactions and functionality in biological systems (Zhang et al., 2016).

Applications De Recherche Scientifique

Antimicrobial Activity : 7-hydroxy-5,8-dimethoxyflavanone displayed antimicrobial activity against Staphylococcus aureus, S. epidermidis, Trichophyton mentagrophytes, and Microsporum canis (Santos et al., 2014).

Anticancer Potential : The compound has been associated with anticancer activities. For instance, a study found that 4′,7-dimethoxyflavanone showed antiproliferative effects on human breast cancer MCF-7 cells and caused cell cycle arrest and apoptosis (Choi et al., 2011).

Anti-platelet Aggregation : Certain flavanones, including 7,2/'-Dihydroxy-5,8-diMethoxyflavanone-related compounds, exhibited significant anti-platelet aggregation activity in vitro (Chen et al., 2007).

Cytotoxic Properties : 7-hydroxy-5,6-dimethoxyflavanone, isolated from the tree bark of Cryptocarya costata, was evaluated for its cytotoxic properties against murine leukemia P-388 cells (Usman et al., 2006).

Antimycobacterial Activity : The compound has shown moderate antimycobacterial activity against Mycobacterium tuberculosis, indicating potential uses in treating bacterial infections (Suksamrarn et al., 2004).

Synthetic and Structure-Activity Relationship Studies : Synthetic analogues of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone have been created to study their structure-activity relationship, particularly in the context of cytotoxicity against cancer cell lines (Min et al., 1996).

Cholinesterase Inhibitory Properties : A study on Onosma hispida reported a new flavanone with cholinesterase inhibitory properties, similar in structure to 7,2/'-Dihydroxy-5,8-diMethoxyflavanone (Ahmad et al., 2003).

Anti-inflammatory Effects : Flavanones related to 7,2/'-Dihydroxy-5,8-diMethoxyflavanone from green perilla leaves showed significant inhibition of nitric oxide production in interleukin 1β-stimulated rat hepatocytes, indicating potential anti-inflammatory effects (Nakajima et al., 2015).

Mécanisme D'action

Target of Action

Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

A related compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been shown to attenuate tnf-α-induced expression of vascular cell adhesion molecule-1 (vcam-1) through egfr/pkcα/pi3k/akt/sp1-dependent induction of heme oxygenase-1 (ho-1) in human cardiac fibroblasts . This suggests that 7,2’-Dihydroxy-5,8-dimethoxyflavanone may have similar interactions with its targets.

Biochemical Pathways

Based on the mode of action of the related compound mentioned above, it can be inferred that it may influence the egfr/pkcα/pi3k/akt/sp1 signaling pathway and induce the expression of ho-1 .

Result of Action

Based on the related compound, it can be inferred that it may have anti-inflammatory effects by attenuating the expression of vcam-1 .

Propriétés

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYKCNDMHBDJEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,2'-Dihydroxy-5,8-dimethoxyflavanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)